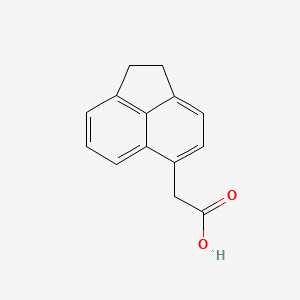

5-Acenaphtheneacetic acid

Description

5-Acenaphtheneacetic acid is a polycyclic aromatic compound featuring an acetic acid side chain attached to the acenaphthene ring system. First synthesized by Richter in 1953 via condensation reactions, this compound has been studied for its unique electronic and steric properties, which derive from the conjugation of the acenaphthene core with the carboxylic acid group . The compound’s applications span organic synthesis, coordination chemistry (e.g., as a ligand precursor), and environmental analysis, where its derivatives serve as standards .

Properties

CAS No. |

10556-23-7 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2-(1,2-dihydroacenaphthylen-5-yl)acetic acid |

InChI |

InChI=1S/C14H12O2/c15-13(16)8-11-7-6-10-5-4-9-2-1-3-12(11)14(9)10/h1-3,6-7H,4-5,8H2,(H,15,16) |

InChI Key |

SDZPEUVJBKVXJD-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)CC(=O)O |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)CC(=O)O |

Other CAS No. |

10556-23-7 |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Acenaphthene derivatives undergo oxidation to form carboxylic acids or anhydrides. For example:

-

5-Acetylacenaphthene reacts with alkaline hypochlorite to yield 5-acenaphtenecarboxylic acid via cleavage of chloroform (see equation below) :

This reaction is quantitative and exothermic. -

Catalytic oxidation of acenaphthene derivatives in acetic acid with Mn/Co bromide catalysts produces naphthalic anhydride (primary product with Mn) or acenaphthene quinone (primary product with Co) . For 5-substituted derivatives, similar pathways may dominate.

| Catalyst | Primary Product | Yield | Conditions |

|---|---|---|---|

| MnBr₂ | Naphthalic anhydride | 65–70% | Acetic acid, 80–100°C |

| CoBr₂ | Acenaphthene quinone | 55–60% | Acetic acid, 60–80°C |

Nitration and Reduction

Nitration of acenaphthene derivatives occurs at the 5-position due to electron-rich aromaticity:

-

5-Nitroacenaphthene forms in 75–85% yield using HNO₃ in glacial acetic acid or H₂SO₄ . Subsequent oxidation yields 4-nitronaphthalic anhydride .

-

Reduction of nitro derivatives (e.g., with H₂/Pd) produces 4,5-diaminoacenaphthene , a precursor for further functionalization .

Reactions with Nucleophiles

Acenaphthenequinones react with nucleophiles at the carbonyl groups :

-

Amines : Form Schiff bases or amides.

-

Active methylene compounds : Undergo condensation (e.g., Knoevenagel reactions).

-

Grignard reagents : Add to the carbonyl, forming tertiary alcohols.

For 5-Acenaphtheneacetic acid, analogous reactivity at the acetic acid moiety is expected, with potential for esterification, amidation, or decarboxylation under acidic/basic conditions.

Thermochemical Stability

While direct data for 5-Acenaphtheneacetic acid is unavailable, acetic acid derivatives generally exhibit moderate thermal stability. The enthalpy of formation for acetic acid is well-documented () , suggesting similar thermodynamic behavior for its acenaphthene-substituted analog.

Key Challenges and Gaps

-

No direct references to 5-Acenaphtheneacetic acid were found in the reviewed literature.

-

Predictions rely on analogies to 5-acenaphtenecarboxylic acid and other derivatives.

-

Experimental validation is critical for confirming reaction pathways and yields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 5-acenaphtheneacetic acid, highlighting differences in substituents, physicochemical properties, and applications:

*Note: Molecular formula inferred from structural analogs in .

Key Differences:

Substituent Effects: Electron-Withdrawing Groups: The acetic acid side chain in 5-acenaphtheneacetic acid enhances acidity (pKa ~4–5) and metal-binding capacity compared to 5-aminoacenaphthene (basic, pKa ~10–11) . Nitro vs. Amino Groups: 5-Nitroacenaphthene’s nitro group increases electrophilicity, enabling reductions to amines, whereas the amino group in 5-aminoacenaphthene facilitates nucleophilic reactions .

Synthetic Utility: 5-Acenaphtheneacetic acid and its carboxylic acid analog are pivotal in synthesizing iridium-based dyes for solar cells, as their carboxyl groups stabilize metal complexes . 5-Nitroacenaphthene’s nitro group is critical for preparing explosive precursors, while 5-aminoacenaphthene is used in bioactive molecule synthesis .

Environmental Relevance :

- Methylated analogs like 5-methylbenzo[c]phenanthrene are persistent environmental pollutants, whereas 5-acenaphtheneacetic acid derivatives (e.g., deuterated standards) are employed in analytical calibration .

Research Findings and Data

- Stability : 5-Acenaphtheneacetic acid exhibits moderate thermal stability (decomposes above 200°C), outperforming nitro derivatives, which are prone to explosive decomposition .

- Solubility: The acetic acid side chain improves solubility in polar solvents (e.g., methanol, DMF) compared to nonpolar methyl or nitro derivatives .

- Commercial Availability : 5-Acenaphtheneacetic acid derivatives are supplied by at least five manufacturers, indicating broader industrial use than 5-nitroacenaphthene (1 supplier) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.